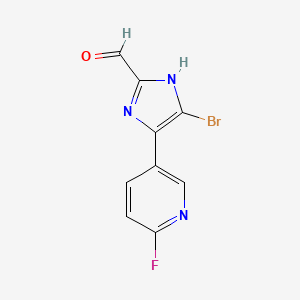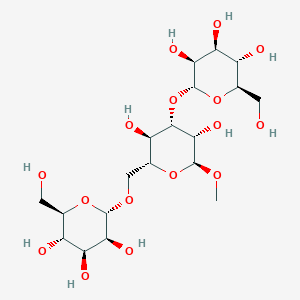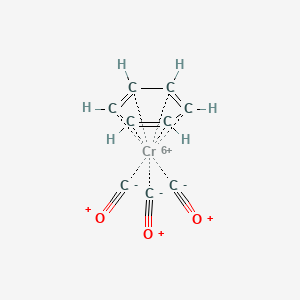
4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl)tetraphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
meso-Tetra(p-hydroxyphenyl)porphine: is a porphyrin derivative, a class of compounds known for their extensive applications in various fields such as photodynamic therapy, catalysis, and materials science. Porphyrins are characterized by their large, aromatic macrocyclic structure, which allows them to participate in a variety of chemical reactions and interactions .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of meso-tetra(p-hydroxyphenyl)porphine typically involves the condensation of pyrrole with aldehydes under acidic conditions. One common method is the Adler-Longo synthesis, which involves the reaction of pyrrole with p-hydroxybenzaldehyde in the presence of an acid catalyst such as trifluoroacetic acid . The reaction is carried out under reflux conditions, and the product is purified by chromatography.
Industrial Production Methods: This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: : meso-Tetra(p-hydroxyphenyl)porphine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl groups and the aromatic macrocyclic structure .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones .
科学的研究の応用
meso-Tetra(p-hydroxyphenyl)porphine has a wide range of applications in scientific research:
作用機序
The mechanism by which meso-tetra(p-hydroxyphenyl)porphine exerts its effects is primarily through its ability to generate singlet oxygen and other reactive oxygen species upon light activation. This property is exploited in photodynamic therapy, where the compound accumulates in tumor cells and, upon irradiation with light, produces reactive oxygen species that induce cell death . The molecular targets include cellular membranes, proteins, and DNA, leading to oxidative damage and apoptosis .
類似化合物との比較
Similar Compounds
meso-Tetra(4-carboxyphenyl)porphine: Similar in structure but with carboxyl groups instead of hydroxyl groups, leading to different solubility and reactivity properties.
meso-Tetra(4-sulfonatophenyl)porphine: Contains sulfonate groups, which enhance its water solubility and make it suitable for aqueous applications.
meso-Tetra(4-N,N,N-trimethylanilinium)porphine: Features cationic groups, which influence its interaction with biological membranes and its use in photodynamic therapy.
Uniqueness: : meso-Tetra(p-hydroxyphenyl)porphine is unique due to its hydroxyl groups, which provide specific reactivity and interaction properties. These hydroxyl groups allow for hydrogen bonding and can be further modified to introduce additional functional groups, enhancing its versatility in various applications .
特性
分子式 |
C44H30N4O4 |
|---|---|
分子量 |
678.7 g/mol |
IUPAC名 |
4-[10,15-bis(4-hydroxyphenyl)-20-(4-oxocyclohexa-2,5-dien-1-ylidene)-21,22,23,24-tetrahydroporphyrin-5-ylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C44H30N4O4/c49-29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(50)12-4-26)37-21-23-39(47-37)44(28-7-15-32(52)16-8-28)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(51)14-6-27/h1-24,45-50H |
InChIキー |
OXBXIINNAXASCM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)C=CC1=C2C3=CC=C(N3)C(=C4C=CC(=O)C=C4)C5=CC=C(N5)C(=C6C=CC(=C(C7=CC=C2N7)C8=CC=C(C=C8)O)N6)C9=CC=C(C=C9)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide](/img/structure/B13710379.png)

![13-[4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13710403.png)







![cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val]](/img/structure/B13710444.png)
![2-(2,4-Difluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13710448.png)

